![molecular formula C20H18Cl2N4O2 B11668188 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazide linkage between a pyrazole core and a 2,4-dichlorobenzylidene group. The (E)-configuration of the imine group is critical for maintaining planar geometry, enabling π-π stacking and hydrogen bonding in molecular recognition .
Properties
Molecular Formula |
C20H18Cl2N4O2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-9-28-16-7-4-13(5-8-16)18-11-19(25-24-18)20(27)26-23-12-14-3-6-15(21)10-17(14)22/h3-8,10-12H,2,9H2,1H3,(H,24,25)(H,26,27)/b23-12+ |
InChI Key |
OPMGLMPBLBTFTL-FSJBWODESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-Carbohydrazide Derivatives
Substituent Effects on Physicochemical Properties
The target compound’s 2,4-dichlorophenyl and 4-propoxyphenyl groups distinguish it from analogs. Key comparisons include:
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The 2,4-dichlorophenyl group (target compound) introduces electron-withdrawing effects, polarizing the hydrazide linkage and enhancing electrophilicity. In contrast, 4-dimethylaminophenyl () and methoxy groups () donate electrons, altering redox properties .
- Lipophilicity : The 4-propoxyphenyl group in the target compound likely increases logP compared to phenyl (E-DPPC) or methylphenyl (), favoring passive diffusion across biological membranes.
Spectroscopic and Computational Comparisons
IR Spectroscopy :
X-ray Crystallography :
DFT Studies :
- E-DPPC’s HOMO-LUMO gap (4.82 eV) indicates moderate reactivity, with electron density localized on the pyrazole and hydrazide moieties. The target compound’s 4-propoxyphenyl group may further lower the gap, enhancing charge-transfer interactions .
Biological Activity
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and is characterized by its unique substitution patterns, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.1 g/mol. The structure includes a pyrazole moiety, dichlorophenyl groups, and a propoxyphenyl substituent, which are crucial for its biological activities.
Property | Value |
---|---|
Molecular Formula | C17H16Cl2N4O |
Molecular Weight | 428.1 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thus modulating various metabolic pathways. The presence of electron-withdrawing groups like dichlorophenyl enhances the compound's reactivity and potential efficacy against biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study on related pyrazole derivatives demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), suggesting that this compound may exhibit comparable activity.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects.
- Research Findings : In vitro assays have shown that certain pyrazole derivatives significantly reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens.
- Experimental Data : In studies assessing antimicrobial efficacy, related compounds demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the toxicity profile of the compound. Preliminary studies indicate that certain pyrazole derivatives exhibit low toxicity in vitro, but further in vivo studies are necessary to establish safety profiles comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.